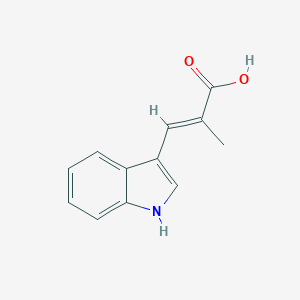

alpha-Methyl-1H-indole-3-acrylic acid

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+ |

InChI Key |

MQUKDCDDXFKISK-SOFGYWHQSA-N |

SMILES |

CC(=CC1=CNC2=CC=CC=C21)C(=O)O |

Isomeric SMILES |

C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |

Canonical SMILES |

CC(=CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of alpha-Methyl-1H-indole-3-acrylic acid in organic solvents

Solubility Profile of -Methyl-1H-indole-3-acrylic Acid in Organic Solvents

Executive Summary

Content Type: Technical Whitepaper Subject: Physicochemical Characterization & Thermodynamic Solubility Audience: Pharmaceutical Process Engineers & Medicinal Chemists

The solubility profile of

This guide synthesizes theoretical solubility parameters with empirical protocols. It provides a predictive solubility landscape based on homologous series data and details the Isothermal Saturation Method , the gold standard for generating regulatory-grade solubility data.

Molecular Characterization & Solvent Interaction Logic

To predict and manipulate the solubility of

Structural moieties[1][2]

-

Indole Ring (Lipophilic/Aromatic): Drives solubility in aromatic and moderately polar organic solvents. It acts as a hydrogen bond donor via the N-H group.

-

Acrylic Acid Tail (Hydrophilic/Ionizable): The carboxylic acid (

) allows for pH-dependent solubility in aqueous buffers but serves as a hydrogen bond donor/acceptor in organic solvents. -

-Methyl Group (Hydrophobic Steric Hindrance): Unlike the planar Indole-3-acrylic acid, the

Hansen Solubility Parameters (HSP)

Solubility is maximized when the solute and solvent share similar HSP values (

| Interaction Type | Dominant Moiety | Target Solvents |

| Dispersion ( | Indole Ring + Methyl | Chloroform, Dichloromethane |

| Polarity ( | Conjugated | Acetone, Ethyl Acetate |

| H-Bonding ( | COOH + Indole N-H | Ethanol, Methanol, DMSO |

Thermodynamic Solubility Profile

The following profile categorizes solvents based on their efficiency for specific process stages (Extraction, Crystallization, Stock Preparation). Data is synthesized from homologous indole derivatives (Indole-3-acetic acid and Indole-3-acrylic acid) [1, 2].

Table 1: Solubility Landscape & Application Guide

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Note |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Stock Solutions, HTS Screening | Breaks intermolecular H-bonds effectively; difficult to remove. |

| Lower Alcohols | Methanol, Ethanol | Good (Temp. Dependent) | Crystallization, Purification | High |

| Esters | Ethyl Acetate | Moderate-High | Liquid-Liquid Extraction | Excellent selectivity against water; preferred for isolating the acid form. |

| Ketones | Acetone | Moderate | Precipitation | Good solvent, but prone to forming solvates. |

| Chlorinated | Dichloromethane | Moderate | Synthesis Work-up | Solubilizes the lipophilic core; useful for esterification reactions. |

| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Anti-solvent | Used to crash out the product from Ethyl Acetate or Ethanol. |

| Aqueous | Water (pH < 7) | Insoluble | Wash solvent | The free acid is hydrophobic. |

| Aqueous | Water (pH > 8) | Soluble | Formulation | Soluble as the carboxylate salt (e.g., Sodium |

Experimental Protocol: Isothermal Saturation Method

To generate regulatory-grade solubility data (mole fraction

Workflow Diagram (DOT)

Caption: Figure 1. Isothermal Saturation Workflow for determining thermodynamic solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Select a temperature range (e.g., 278.15 K to 323.15 K).[2]

-

In a jacketed glass vessel, add the solvent of choice (e.g., Ethanol).

-

Add

-Methyl-1H-indole-3-acrylic acid in excess. The solid phase must be visible throughout the experiment to ensure saturation.

Step 2: Equilibrium Establishment

-

Agitate the suspension continuously (magnetic stirring or orbital shaker) at constant temperature (

K). -

Duration: Allow 24 to 48 hours. Scientific Rationale: Indole derivatives often form metastable polymorphs; extended time ensures the stable crystal form dictates the solubility limit [1].

Step 3: Sampling & Filtration

-

Stop agitation and allow the suspension to settle for 30 minutes.

-

Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Filter through a 0.45 µm PTFE filter (hydrophobic filter prevents clogging by the organic solvent).

Step 4: Quantification (HPLC)

-

Dilute the filtrate immediately with the HPLC mobile phase (e.g., Methanol/Water 50:50).

-

Analyze using HPLC-UV at 280 nm (characteristic Indole absorption).

-

Calculate concentration using a standard calibration curve.

Thermodynamic Modeling

For process engineering, experimental points are fitted to the Modified Apelblat Equation . This allows you to interpolate solubility at any temperature within the measured range.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

- : Empirical constants derived from regression analysis.

Application: If you measure solubility at 25°C and 50°C, the Apelblat equation allows you to predict the yield of a cooling crystallization process between these two points.

Mechanistic Pathway: Solvation Dynamics

Understanding why the molecule dissolves aids in solvent substitution.

Caption: Figure 2. Thermodynamic drivers of dissolution. The endothermic lattice breaking is compensated by specific solute-solvent interactions.

References

-

Li, Y., et al. (2016). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 61(2).

-

PubChem. (2024).[3] Indole-3-acrylic acid (Compound Summary). National Library of Medicine.

-

Cayman Chemical. (2024).[4] trans-Indole-3-acrylic acid Product Insert. Cayman Chemical.[4]

-

Wlodarska, M., et al. (2017). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation.[4][5] Cell Host & Microbe.

Alpha-Methyl-1H-indole-3-acrylic Acid: A Novel Scaffold for Modulating Inflammatory and Oncogenic Pathways

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2] Among its myriad derivatives, those arising from tryptophan metabolism, such as indole-3-acrylic acid (IAA), have garnered significant attention for their roles in immunomodulation and gut homeostasis.[3][4] This guide ventures into the largely unexplored territory of a specific analog: alpha-Methyl-1H-indole-3-acrylic acid. While direct research on this compound is nascent, this paper synthesizes existing knowledge of the parent indole-acrylic acid backbone and the strategic impact of alpha-methylation in drug design. We hypothesize that the introduction of an α-methyl group can significantly enhance the therapeutic potential of the indole-3-acrylic acid scaffold, potentially yielding a new class of potent anti-inflammatory and targeted anticancer agents. This document provides the scientific rationale, proposed mechanisms of action, and a comprehensive workflow for the synthesis and evaluation of this promising compound.

The Indole-3-Acrylic Acid Backbone: A Bioactive Tryptophan Metabolite

Indole-3-acrylic acid (IAA) is an endogenous metabolite produced by the human gut microbiota, primarily from the essential amino acid L-tryptophan.[5][6] Its biological activities are multifaceted, positioning it as a key signaling molecule at the interface of the host and its microbiome.

Anti-Inflammatory and Immunomodulatory Functions

IAA is a recognized suppressor of inflammation.[6] It is known to fortify the intestinal epithelial barrier and mitigate inflammatory responses.[3] Mechanistically, IAA produced by commensal bacteria like Peptostreptococcus species can suppress inflammatory cascades. In co-culture models of intestinal spheroids and macrophages stimulated with lipopolysaccharide (LPS), IAA treatment leads to an upregulation of anti-inflammatory cytokine IL-10 and protective mucin 2 (Muc2), alongside a significant reduction in the pro-inflammatory cytokine TNF-α.[4][5] This activity is often mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[4] A related metabolite, Indole-3-propionic acid (IPA), further substantiates this mechanism, alleviating osteoarthritis-related inflammation via the AhR/NF-κB signaling axis.[7]

A Duality in Cancer Biology

The role of the indole-3-acrylic acid scaffold in oncology is complex and context-dependent. On one hand, certain studies indicate that IAA can promote tumor development by inhibiting a specific form of programmed cell death known as ferroptosis. This action is reportedly driven through the AHR-ALDH1A3-FSP1-CoQ10 signaling pathway.[8] Conversely, the same chemical backbone serves as a valuable precursor in the synthesis of potent anticancer agents, including a class of tubulin polymerization inhibitors.[5][9] This duality underscores the scaffold's "tunability" and suggests that strategic chemical modifications could pivot its biological output from pro-tumorigenic to therapeutic.

The Strategic Impact of α-Methylation in Medicinal Chemistry

The introduction of a methyl group at the alpha position to a carbonyl group is a classic medicinal chemistry strategy to modulate a molecule's pharmacological profile.

-

Enhanced Metabolic Stability: The α-methyl group provides steric hindrance, which can protect the adjacent acrylic acid moiety from enzymatic degradation, potentially increasing the compound's biological half-life and bioavailability.

-

Increased Potency: The methyl group can serve as a crucial pharmacophore, improving the compound's binding affinity and orientation within the target protein's active site. This can lead to a significant increase in potency.

-

Chirality and Selectivity: The addition of the α-methyl group introduces a chiral center. The resulting (R)- and (S)-enantiomers may possess distinct biological activities and receptor selectivities, offering an opportunity for developing highly specific therapeutics.

-

Interaction with Specific Enzymes: The enzyme α-methylacyl-CoA racemase (AMACR) is specifically involved in the metabolism of compounds containing an alpha-methyl group.[10] Notably, AMACR is significantly overexpressed in several cancers, including prostate cancer, making it a potential biomarker and therapeutic target.[10] A drug featuring this motif could therefore be selectively processed or targeted in cancer cells.

Hypothesized Pharmaceutical Applications of α-Methyl-1H-indole-3-acrylic Acid

By integrating the known bioactivities of the indole-3-acrylic acid backbone with the predictable physicochemical impact of α-methylation, we can postulate several high-potential therapeutic applications.

As a Potent, Metabolically Stable Anti-Inflammatory Agent

We hypothesize that α-Methyl-1H-indole-3-acrylic acid will act as a superior anti-inflammatory agent compared to its parent compound. The enhanced metabolic stability would likely lead to more sustained engagement with the AhR, resulting in a more robust and prolonged suppression of the NF-κB signaling pathway and downstream inflammatory cytokines.

Hypothesized Anti-Inflammatory Mechanism of Action

Caption: Proposed modulation of the AhR/NF-κB pathway by α-Methyl-IAA.

As a Novel Anticancer Therapeutic

The introduction of the α-methyl group could strategically shift the activity of the indole-3-acrylic acid scaffold towards a potent anticancer effect.

-

Targeted Tubulin Inhibition: The methyl group could enhance binding to tubulin, leading to a more effective disruption of microtubule dynamics and mitotic arrest in cancer cells.

-

Targeting AMACR-Overexpressing Cancers: The compound could be designed as either a substrate for AMACR—leading to the selective release of a cytotoxic payload within cancer cells—or as a direct inhibitor of AMACR, disrupting the altered lipid metabolism that these tumors rely on.

Proposed Research and Development Workflow

A systematic approach is required to validate the therapeutic potential of α-Methyl-1H-indole-3-acrylic acid.

High-Level R&D Workflow

Caption: A streamlined workflow for evaluating α-Methyl-1H-indole-3-acrylic acid.

Step 1: Chemical Synthesis

A plausible synthetic route involves a Knoevenagel condensation.

Protocol: Synthesis of α-Methyl-1H-indole-3-acrylic acid

-

Reactants: Indole-3-carboxaldehyde, 2-bromopropionic acid, and a suitable base (e.g., piperidine or pyridine) in a solvent like ethanol or acetic acid. An alternative is the reaction of indole-3-aldehyde with nitroethane followed by reduction.[11]

-

Reaction: Combine Indole-3-carboxaldehyde (1.0 eq) and 2-bromopropionic acid (1.2 eq) in glacial acetic acid.

-

Catalyst: Add anhydrous sodium acetate (2.0 eq).

-

Heating: Reflux the mixture at 100-120°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it into ice-cold water. The precipitate is the crude product.

-

Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Step 2: In Vitro Biological Evaluation

Protocol: Anti-Inflammatory Activity Screening

-

Cell Line: RAW264.7 murine macrophages.[12]

-

Seeding: Plate cells at a density of 2x10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of α-Methyl-1H-indole-3-acrylic acid (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

-

Analysis:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent assay.

-

Cytokines: Quantify TNF-α, IL-6, and IL-1β levels in the supernatant using commercially available ELISA kits.[12]

-

Protocol: Anticancer Activity Screening

-

Cell Lines: Utilize a panel including prostate (PC-3), breast (MCF-7, MDA-MB-231), and colon (HT-29) cancer cell lines.[13][14]

-

Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Step 3: Mechanism of Action (MoA) Elucidation

For promising hits from the initial screens, the following protocols can be used to determine the mechanism.

Protocol: Western Blot for NF-κB Pathway Analysis

-

Cell Culture and Treatment: Treat RAW264.7 cells with the compound followed by LPS stimulation as described previously, but for a shorter duration (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells and quantify total protein using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin). Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-p65/total p65 ratio indicates pathway inhibition.[7]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |

| α-Methyl-IAA | 10 | 35 ± 4.2 | 41 ± 5.1 | 28 ± 3.9 |

| 50 | 78 ± 6.5 | 85 ± 7.3 | 65 ± 5.8 | |

| IAA (Parent) | 10 | 15 ± 3.1 | 20 ± 4.0 | 12 ± 2.5 |

| 50 | 45 ± 5.8 | 52 ± 6.1 | 38 ± 4.4 | |

| Dexamethasone | 1 | 92 ± 3.7 | 95 ± 2.9 | 88 ± 4.1 |

Table 2: Hypothetical Anticancer IC₅₀ Values (µM)

| Compound | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) |

| (R)-α-Methyl-IAA | 8.5 | 12.3 | 15.1 |

| (S)-α-Methyl-IAA | 45.2 | >100 | 78.4 |

| Doxorubicin | 0.8 | 0.5 | 1.2 |

Conclusion and Future Directions

Alpha-Methyl-1H-indole-3-acrylic acid represents a scientifically compelling, yet underexplored, chemical entity. Based on a robust analysis of its parent scaffold and the known effects of α-methylation, there is a strong rationale to pursue its development as a potential therapeutic. The strategic addition of a single methyl group has the potential to enhance metabolic stability and potency, creating a novel drug candidate for inflammatory diseases or specific cancers. The experimental workflows detailed in this guide provide a clear and actionable path for synthesizing this compound and rigorously evaluating its pharmaceutical applications. Future work should focus on chiral separation of the enantiomers, lead optimization through analog synthesis, and eventual progression to in vivo models of inflammation and oncology to validate these promising in vitro hypotheses.

References

-

ResearchGate. (2025, August 7). Where does indolylacrylic acid come from?. Retrieved from [Link]

-

Wlodarska, M., Luo, C., Kolde, R., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). 3-Indoleacrylic Acid Analysis Service. Retrieved from [Link]

-

Fallacara, A. L., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]

-

Yadav, M. K., et al. (2002). Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry, 67(19), 6831–6834. Retrieved from [Link]

-

Im, S. S., et al. (2020). Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases. Frontiers in Cell and Developmental Biology, 8, 644. Retrieved from [Link]

-

Kim, D. S., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research, 30(11), 4607-4612. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of E-indole-6-acrylic acid. Retrieved from [Link]

-

Heravi, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4966. Retrieved from [Link]

-

Kumar, S., et al. (2023). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 35(1), 102396. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link]

-

Keller, T., et al. (2024). Metabolic Profiling Identifies 1-MetHis and 3-IPA as Potential Diagnostic Biomarkers for Patients With Acute and Chronic Heart Failure With Reduced Ejection Fraction. Circulation: Heart Failure, 17(1), e010813. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2026, January 8). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. Heliyon. Retrieved from [Link]

-

Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(9), 886-905. Retrieved from [Link]

-

BioCrick. (n.d.). Indole-3-acrylic acid methyl ester. Retrieved from [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. GSC Biological and Pharmaceutical Sciences, 21(3), 136-153. Retrieved from [Link]

-

Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Retrieved from [Link]

-

Bhat, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Retrieved from [Link]

-

Fang, H., et al. (2023). Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis. Journal of Orthopaedic Surgery and Research, 18(1), 87. Retrieved from [Link]

-

Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Retrieved from [Link]

-

MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2020, April 16). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Retrieved from [Link]

-

Frontiers. (2017, September 5). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activities of indole-3-propionic acids. Retrieved from [Link]

-

MDPI. (n.d.). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial Metabolite Indole-3-Propionic Acid Supplementation Does Not Protect Mice from the Cardiometabolic Consequences of a Western Diet. Retrieved from [Link]

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. adipogen.com [adipogen.com]

- 7. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]

- 11. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes & Protocols: A Field-Proven Guide to the Synthesis of α-Methyl-1H-indole-3-acrylic Acid via Knoevenagel Condensation

Abstract and Significance

This document provides a detailed protocol and scientific rationale for the synthesis of α-Methyl-1H-indole-3-acrylic acid, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2][3] The indole nucleus is a privileged scaffold in numerous biologically active compounds, and C-3 substituted indoles, in particular, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it for related molecular targets. We will delve into the reaction mechanism, provide a validated, step-by-step protocol, and discuss critical parameters for success.

The Knoevenagel Condensation: Mechanistic Underpinnings

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][6] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is crucial for generating the nucleophilic carbanion from the active methylene compound.[1][7]

In this specific application, the carbonyl component is 3-acetylindole, and the active methylene compound is malonic acid. The base catalyst, piperidine, reversibly deprotonates the α-carbon of malonic acid, which is made acidic by the two adjacent carboxyl groups. This resulting enolate ion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the 3-acetylindole. The subsequent intermediate undergoes dehydration, often facilitated by heat, to yield the final conjugated system. The overall mechanism is a cornerstone of synthetic organic chemistry for its efficiency and reliability.[8]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example | Notes |

| 3-Acetylindole | 98% Purity | Sigma-Aldrich | Store in a cool, dry place. |

| Malonic Acid | 99% Purity | Acros Organics | Hygroscopic; store in a desiccator. |

| Piperidine | 99% Purity, Redistilled | Alfa Aesar | Caution: Toxic and corrosive. Handle in a fume hood. |

| Pyridine | Anhydrous, 99.8% | Fisher Scientific | Caution: Flammable and toxic. Use as a solvent and catalyst. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification during workup. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Anhydrous Sodium Sulfate | Granular | EMD Millipore | For drying organic layers. |

| Round-bottom flask | 250 mL | Kimble | |

| Reflux Condenser | Standard Taper 24/40 | Ace Glass | |

| Magnetic Stirrer/Hotplate | - | Corning | |

| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |

| Filtration Funnel | Büchner | CoorsTek |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-acetylindole (8.0 g, 0.05 mol) and malonic acid (6.2 g, 0.06 mol). Add 50 mL of anhydrous pyridine.

-

Rationale: Pyridine serves as both the solvent and a basic catalyst to facilitate the reaction.[6] Using a slight excess of malonic acid ensures the complete consumption of the limiting reagent, 3-acetylindole.

-

-

Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, ~0.01 mol) dropwise.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture in an oil bath to reflux (approx. 110-115°C). Maintain a gentle reflux for 4-6 hours.

-

Rationale: The elevated temperature is necessary to drive the dehydration of the intermediate adduct, which is often the rate-limiting step, and to promote the decarboxylation of the initial product.

-

-

Reaction Monitoring (TLC): Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of 7:3 ethyl acetate/hexane. The starting material, 3-acetylindole, should be consumed over time, and a new, more polar spot corresponding to the product should appear.

-

Rationale: TLC is a rapid and effective method to visually confirm the consumption of reactants and the formation of the product, preventing unnecessarily long reaction times or premature workup.[7]

-

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. A solid precipitate will form.

-

Rationale: Pouring the basic reaction mixture into a strong acid neutralizes the pyridine and piperidine, forming their water-soluble hydrochloride salts. The desired product, being an acid itself, is protonated and insoluble in the acidic aqueous medium, causing it to precipitate.

-

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.

-

Rationale: Thorough washing is critical to remove impurities, which can interfere with the subsequent purification step.

-

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an aqueous ethanol solution (approximately 70% ethanol). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds.[9] The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble at cold temperatures.

-

Characterization and Expected Results

The identity and purity of the synthesized α-Methyl-1H-indole-3-acrylic acid should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Pale yellow to light brown crystalline solid |

| Yield | 65-75% (typical) |

| Melting Point | ~190-195 °C (literature values may vary) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, COOH), ~8.0-7.2 (m, 5H, Ar-H + vinyl H), ~2.5 (s, 3H, CH₃). Note: The indole N-H may be broad. |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2500 (broad O-H stretch), ~1680 (C=O stretch), ~1620 (C=C stretch) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₁₀NO₂: 200.07. Found: 200.1 |

Note: The exact spectral values should be determined empirically. The values presented are based on closely related structures like 3-Indoleacrylic acid.[10][11]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (old piperidine).2. Insufficient reaction time or temperature.3. Presence of water in reagents/solvent. | 1. Use freshly distilled piperidine.2. Increase reflux time and monitor by TLC. Ensure the oil bath reaches 115°C.3. Use anhydrous pyridine and dry glassware thoroughly. |

| Dark, Tarry Product | Indole oligomerization under harsh conditions. | Ensure the reaction temperature does not significantly exceed 120°C. Work up the reaction promptly upon completion. |

| Product Fails to Precipitate | Insufficient acidification during workup. | Add more concentrated HCl to the workup slurry until the pH is < 2 (check with pH paper). |

| Difficult Purification | Presence of unreacted starting material or side products. | If recrystallization is ineffective, consider purification by silica gel column chromatography using an ethyl acetate/hexane gradient.[7] |

Conclusion

The Knoevenagel condensation provides an efficient and reliable pathway for the synthesis of α-Methyl-1H-indole-3-acrylic acid from readily available starting materials. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can achieve high yields of the desired product. The protocol described herein is robust and includes integrated checkpoints for monitoring and validation, making it suitable for professionals in both academic research and industrial drug development.

References

- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PMC.

- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.

- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC.

- Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.

-

Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

- L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. ResearchGate.

-

Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: [Link]

- Methyl 1H-indole-3-carboxylate. Magritek.

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

-

3-Indoleacrylic acid. PubChem, NIH. Available at: [Link]

- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

-

Indole-3-acrylic acid methyl ester. BioCrick. Available at: [Link]

-

Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. Available at: [Link]

- Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory Activity. The Pharma Innovation.

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]

-

Indole 3 acrylic acid. mzCloud. Available at: [Link]

-

1-methylindole. Organic Syntheses Procedure. Available at: [Link]

- Process for the purification of (meth)acrylic acid. Google Patents.

-

A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. PMC. Available at: [Link]

- 3-Substituted indole: A review. International Journal of Chemical Studies.

-

1H-Indole-3-acetic acid, methyl ester. NIST WebBook. Available at: [Link]

- 3-acetylindole. Sciencemadness.org.

-

Supporting Information Materials. The Royal Society of Chemistry. Available at: [Link]

-

Novel and Simple Methodology for the Synthesis of 3-Acetylindoles and their N-Alkyl Derivatives Using TBAB as Phase Transfer Catalyst. Bentham Science Publisher. Available at: [Link]

-

METHOD OF PURIFYING (METH)ACRYLIC ACID. European Patent Office. Available at: [Link]

-

How to purify Acrylic Acid. Reddit. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. acgpubs.org [acgpubs.org]

- 5. chemijournal.com [chemijournal.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]

- 10. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mzCloud – Indole 3 acrylic acid [mzcloud.org]

Application Note: Optimization of Esterification Protocols for Sterically Hindered Indole Acrylic Acids

Topic: Protocol for esterification of alpha-Methyl-1H-indole-3-acrylic acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

The esterification of

While standard acid-catalyzed (Fisher) esterifications are viable for simple substrates, they often fail to deliver high yields for this specific scaffold due to sluggish kinetics at the sterically crowded carbonyl carbon and the propensity for acid-mediated indole dimerization.

This guide details two validated protocols:

-

Method A (Steglich Coupling): The "Gold Standard" for medicinal chemistry, utilizing carbodiimide activation to overcome steric bulk under mild conditions.

-

Method B (Modified Fisher): A scalable, acid-catalyzed approach optimized with radical scavengers for bulk synthesis of simple alkyl esters.

Critical Mechanistic Analysis

The Steric & Electronic Challenge

The

-

Indole Polymerization: The electron-rich indole ring is susceptible to acid-catalyzed electrophilic attack at C-2 or C-3.

-

Acrylate Oligomerization: Thermal energy increases the rate of radical-initiated polymerization of the double bond.

The Solution: Hyper-Nucleophilic Catalysis

To bypass thermal activation, Method A employs 4-Dimethylaminopyridine (DMAP). DMAP acts as a "hyper-nucleophile," attacking the O-acylisourea intermediate generated by EDC/DCC faster than the alcohol can. This forms a highly reactive N-acylpyridinium species. This intermediate is less sensitive to the steric bulk of the

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical role of DMAP in shunting the reaction away from the sluggish

Figure 1: Kinetic pathway of Steglich esterification highlighting the catalytic shunt provided by DMAP to overcome steric hindrance.

Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP)

Best For: Complex alcohols, milligram-to-gram scale, acid-sensitive substrates. Primary Advantage: Room temperature operation; neutral conditions.

Reagents & Materials

-

Substrate:

-Methyl-1H-indole-3-acrylic acid (1.0 equiv) -

Alcohol: Methanol, Ethanol, or complex alcohol (1.2 – 1.5 equiv)

-

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

Note: EDC is preferred over DCC to simplify workup (urea byproduct is water-soluble).

-

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

-

Stabilizer: BHT (Butylated hydroxytoluene) (0.01 equiv) - Optional but recommended to prevent acrylate polymerization.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Add the indole acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to acid).

-

Checkpoint: If the indole acid is not fully soluble, add a minimum amount of dry DMF.

-

-

Activation: Cool the reaction mixture to 0°C in an ice bath.

-

Addition: Add EDC·HCl (1.2 equiv) in one portion.

-

Reasoning: Adding EDC at 0°C suppresses the formation of the

-acylurea side product.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes). The product will be less polar than the starting acid.

-

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Wash with 0.5 M HCl (removes DMAP and unreacted EDC).

-

Wash with Saturated NaHCO₃ (removes unreacted starting acid).

-

Wash with Brine , dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Modified Fisher Esterification

Best For: Methyl/Ethyl esters, multi-gram scale, robust substrates. Primary Advantage: Cost-effective, scalable.

Reagents & Materials

-

Substrate:

-Methyl-1H-indole-3-acrylic acid -

Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (Excess, used as solvent)[1]

-

Catalyst: Sulfuric Acid (

) or Thionyl Chloride ( -

Inhibitor: Hydroquinone (10-20 ppm)

Step-by-Step Methodology

-

Setup: Equip a flask with a reflux condenser and a drying tube (CaCl₂).

-

Solvent Prep: Dissolve the indole acid in the alcohol (0.2 M). Add Hydroquinone.

-

Critical: Do not omit Hydroquinone; reflux temperatures can trigger polymerization of the acrylic double bond.

-

-

Catalyst Addition:

-

Option 1 (

): Add conc. -

Option 2 (

): Cool alcohol to 0°C, add

-

-

Reflux: Heat to gentle reflux for 4–8 hours.

-

Caution: Extended heating (>12h) may degrade the indole. Monitor strictly by TLC.

-

-

Workup:

-

Cool to room temperature.[2]

-

Neutralize carefully with saturated NaHCO₃ (prevent CO₂ evolution from foaming over).

-

Extract into EtOAc, wash with brine, dry, and concentrate.

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (Method A) | Formation of N-acylurea | Ensure reaction is cooled to 0°C during EDC addition. Increase DMAP to 0.2 equiv. |

| Gummy/Insoluble Product | Acrylate Polymerization | Add radical scavenger (BHT) to reaction. Exclude light (wrap flask in foil). |

| Indole Decomposition | Acid Sensitivity (Method B) | Switch to Method A. If using Method B, reduce reflux time or use TMS-Diazomethane (for methyl esters). |

| Slow Reaction | Steric Hindrance ( | Increase solvent concentration (run more concentrated). Switch solvent to DMF to increase reaction temperature slightly (max 40°C). |

Decision Workflow

Use the following logic tree to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal esterification strategy based on substrate sensitivity and alcohol type.

References

-

Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

-

Munawar, S., et al. (2023).[4][5] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products.[4] Heliyon, 10(1). Link

-

Cayman Chemical. (2024).[6] trans-Indole-3-acrylic acid Product Information & Stability Data. Link

-

Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2] (Standard Reference Text).

- Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of Organic Chemistry.

Sources

Application Note: Storage and Handling Protocols for alpha-Methyl-1H-indole-3-acrylic acid

This Application Note and Protocol Guide is designed for researchers working with alpha-Methyl-1H-indole-3-acrylic acid (also referred to as

Chemical Profile & Stability Assessment

alpha-Methyl-1H-indole-3-acrylic acid is a structural analog of the tryptophan metabolite trans-indole-3-acrylic acid. The introduction of the

Physicochemical Properties (Predicted)

| Property | Value / Description | Notes |

| Chemical Structure | Indole-3-CH=C(CH | Indole core with methylated acrylic tail |

| Molecular Formula | C | |

| Molecular Weight | ~201.22 g/mol | |

| Solubility | DMSO, Ethanol, Methanol | Low solubility in water/PBS without pH adjustment |

| pKa (Carboxyl) | ~4.5 - 4.8 | Weakly acidic |

| UV Absorption | Characteristic indole absorption |

Critical Stability Factors

-

Oxidation Sensitivity: The indole ring (specifically at the C2 and C3 positions) is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of oxindoles or dimers.

-

Light Sensitivity: Indole derivatives are photo-labile. Exposure to UV or intense visible light can catalyze photo-oxidation or polymerization of the acrylic double bond.

-

Hygroscopicity: While less hygroscopic than simple salts, the carboxylic acid moiety can attract moisture, promoting hydrolysis or microbial degradation.

-

Polymerization: The acrylic double bond (

-unsaturated carbonyl) is reactive. Although the

Storage Protocols

Solid State Storage (Long-Term)

To maximize shelf life (>2 years), the compound must be protected from the "Stability Triad": Heat, Light, and Oxygen .

-

Temperature: Store at -20°C . For archival storage (>5 years), -80°C is preferred.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass or plastic that allows gas permeability.

-

Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant (silica gel or Drierite).

Solution State Storage (Working Stocks)

Solutions are significantly less stable than solids.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is a secondary choice but evaporates more easily. Avoid storing in aqueous buffers.

-

Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute ratio and reduce oxidative degradation.

-

Temperature: -80°C is mandatory for long-term solution storage. -20°C is acceptable for <1 month.

-

Freeze-Thaw: Minimize cycles. Aliquot immediately after reconstitution.

Experimental Protocols

Reconstitution & Aliquoting Workflow

Objective: Create a stable stock solution while minimizing oxidative stress.

Materials:

-

alpha-Methyl-1H-indole-3-acrylic acid (Solid)[1]

-

Anhydrous DMSO (Spectroscopy grade, ≥99.9%)

-

Amber microcentrifuge tubes (1.5 mL)

-

Inert gas source (Argon/Nitrogen gun)

Procedure:

-

Equilibration: Allow the original vial to warm to Room Temperature (RT) inside the desiccator before opening. Rationale: Prevents water condensation on the cold solid.

-

Weighing: Weigh the required amount rapidly in a low-light environment.

-

Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently until fully dissolved.

-

Note: If sonication is needed, use a water bath sonicator for <30 seconds to avoid heating.

-

-

Inert Gas Purge: Gently blow a stream of Argon/Nitrogen over the liquid surface for 5–10 seconds.

-

Aliquoting: Dispense into single-use aliquots (e.g., 20–50

L) in amber tubes. -

Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

-

Storage: Transfer to -80°C immediately.

Quality Control (QC) Check

Before critical experiments, verify the compound's integrity.

-

Visual Inspection: Solutions should be clear and colorless to pale yellow. A dark yellow, orange, or brown tint indicates oxidation.

-

UV-Vis Spectrum:

-

Dilute stock 1:1000 in PBS or Methanol.

-

Scan 200–400 nm.

-

Criteria: Distinct peaks at ~220 nm and ~280-290 nm. A loss of the 280 nm peak or appearance of broad absorbance >350 nm suggests degradation.

-

Visualization of Workflows

Storage Decision Tree

This logic gate ensures the compound is stored correctly based on its state and intended usage duration.

Caption: Decision matrix for optimal storage conditions based on physical state and solvent composition.

Reconstitution & Handling Workflow

Step-by-step logic to minimize degradation during solution preparation.

Caption: Sequential workflow for reconstituting solid compound into stable stock aliquots.

Safety & Waste Disposal

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory Irritation).

-

Signal Word: Warning.

-

Precautionary Statements:

Disposal

-

Solid Waste: Dispose of contaminated solids (vials, tips) in hazardous chemical waste containers designated for toxic organics.

-

Liquid Waste: Collect DMSO/Ethanol solutions in "Non-Halogenated Organic Solvent" waste streams. Do not pour down the drain.

References

-

PubChem. Compound Summary: 3-Indoleacrylic acid (CID 5375048).[4][5] National Library of Medicine.[6] Available at: [Link] (Accessed Feb 21, 2026).

(Note: While specific commercial literature for the alpha-methyl derivative is limited, protocols are derived from the validated handling standards for the parent compound, Indole-3-acrylic acid, and general indole chemistry principles.)

Sources

- 1. Indole-3-acrylic acid methyl ester | CAS:19626-92-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Indol-3-yl)acrylic acid | C11H8NO2- | CID 6931339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-Methyl 3-(1H-indol-3-yl)acrylate | C12H11NO2 | CID 12572409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Recrystallization of α-Methyl-1H-indole-3-acrylic acid

Abstract: This document provides a comprehensive technical guide for the purification of α-Methyl-1H-indole-3-acrylic acid via recrystallization. Moving beyond a simple list of steps, this note elucidates the underlying physicochemical principles that govern solvent selection, crystallization kinetics, and impurity removal. Detailed, field-tested protocols for single-solvent and two-solvent systems are presented, alongside a systematic troubleshooting guide and methods for final product characterization. The methodologies described are designed to be self-validating, ensuring researchers and drug development professionals can achieve high-purity material essential for downstream applications.

Foundational Principles: The "Why" Before the "How"

α-Methyl-1H-indole-3-acrylic acid is a derivative of indole-3-acrylic acid, a tryptophan metabolite and a valuable heterocyclic building block for the synthesis of pharmaceuticals and agrochemicals[1]. The introduction of the α-methyl group significantly alters the molecule's steric and electronic properties, impacting its solubility and crystal lattice energy compared to its parent compound. For its use in sensitive applications, such as pharmaceutical development, achieving the highest possible purity is not merely a goal but a prerequisite. Recrystallization remains the most powerful and scalable technique for this purpose, selectively isolating the target compound from impurities generated during synthesis.

The success of this technique hinges on a fundamental principle: the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will fully dissolve the α-Methyl-1H-indole-3-acrylic acid at an elevated temperature, while impurities either remain insoluble (and can be filtered off) or are so soluble that they remain in the mother liquor upon cooling. The slow, controlled cooling of this saturated solution allows the target molecules to self-assemble into a highly ordered crystal lattice, a process that inherently excludes the disordered impurity molecules.

Physicochemical Profile and the Rationale for Solvent Selection

Direct, verified physicochemical data for α-Methyl-1H-indole-3-acrylic acid is not broadly published. Therefore, we begin by analyzing its parent compound, trans-Indole-3-acrylic acid, to establish a rational starting point for solvent screening.

Table 1: Physicochemical Properties of trans-Indole-3-acrylic acid (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Off-white to yellow solid | [1][4] |

| Melting Point | ~185 °C (with decomposition) | [5] |

| pKa (acidic) | ~4.65 | [6] |

| Solubility | Soluble in DMSO, ethanol; Slightly soluble in water. | [1][2] |

The Influence of the α-Methyl Group: The addition of a methyl group at the alpha position introduces two key changes:

-

Increased Lipophilicity: The nonpolar methyl group reduces the molecule's overall polarity, which will generally decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.

-

Steric Hindrance: The methyl group can disrupt the planar packing that might occur in the parent molecule's crystal lattice. This can affect the melting point and the kinetics of crystal formation.

This analysis guides our solvent selection toward moderately polar solvents, where a significant temperature-dependent solubility gradient is most likely to be found. Solvents like ethanol, isopropanol, and acetone are primary candidates. Given the carboxylic acid moiety, solubility will be high in basic aqueous solutions and very low in acidic aqueous solutions, a property that can be exploited for pH-driven crystallization if necessary.

Recrystallization Workflow: A Visual Guide

The general process of recrystallization follows a logical sequence of steps designed to maximize both purity and yield.

Caption: General workflow for a single-solvent recrystallization.

Experimental Protocols: From Theory to Practice

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Optimized Single-Solvent Recrystallization

This protocol is the preferred method when a single solvent with a steep solubility-temperature gradient is identified. Isopropanol is often an excellent starting point for compounds of this nature.

Methodology:

-

Solvent Selection Trial (Small Scale):

-

Place ~50 mg of the crude α-Methyl-1H-indole-3-acrylic acid into a small test tube.

-

Add a candidate solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Observe solubility.

-

Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Remove from heat and allow to cool to room temperature, then place in an ice bath for 15-20 minutes.

-

Causality: An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.

-

-

Bulk Recrystallization (Scale-Up):

-

Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (typically 3-4x the expected solvent volume). Add a magnetic stir bar.

-

Add the chosen solvent (e.g., isopropanol) in portions while heating the flask on a stirrer/hotplate. Add just enough solvent to fully dissolve the solid at or near the solvent's boiling point. Do not add excess solvent , as this will reduce the final yield.

-

If insoluble impurities are present: Perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and place it on a clean, pre-heated receiving flask. Quickly pour the hot solution through the funnel. This step prevents premature crystallization in the funnel.

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling is critical. It allows the crystal lattice to form in a highly ordered manner, which is more effective at excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.

-

Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is invaluable when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then inducing crystallization by adding a "poor" solvent (anti-solvent), in which it is insoluble.

Methodology:

-

Solvent Pair Selection: A common and effective pair for a compound like this is Ethanol (good solvent) and Water (anti-solvent). The two solvents must be fully miscible.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (Ethanol) at a moderately warm temperature (e.g., 50-60 °C).

-

Induce Crystallization: While stirring the solution, add the "poor" solvent (Water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

-

Re-dissolution and Cooling: Add a few drops of the "good" solvent (Ethanol) back into the solution until the cloudiness just disappears.

-

Crystallization and Collection: Remove the flask from the heat and allow it to cool slowly, as described in Protocol 1. The subsequent collection, washing (using a pre-determined mixture of the solvent pair), and drying steps are identical.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; The solution is cooling too rapidly; The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous batch. |

| Very Low Recovery | Too much solvent was used; The compound has significant solubility even at low temperatures; Crystals were washed with warm solvent. | Concentrate the mother liquor and cool again for a second crop of crystals (note: this crop may be less pure). Ensure the final cooling step is done in an ice bath and wash with ice-cold solvent. |

| Colored Crystals | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Causality: The charcoal adsorbs colored, often polar, impurities. Use only a small amount to avoid adsorbing the product. |

Quality Control: Characterization of the Final Product

A successful recrystallization must be validated with analytical data to confirm purity and structural integrity.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range (typically < 2 °C). Compare the experimental melting point to any available literature values. A broad or depressed melting range indicates the presence of impurities.

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A single, sharp peak should be observed, and the purity can be quantified as a percentage of the total peak area.

-

Spectroscopy (¹H NMR, ¹³C NMR, FTIR): Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy confirm that the chemical structure of the compound has not changed during the recrystallization process. The resulting spectra should be clean and match the expected structure of α-Methyl-1H-indole-3-acrylic acid.

Logical Flow for Method Development

For novel compounds or when optimizing a procedure, a systematic approach is essential.

Caption: Decision tree for developing a recrystallization protocol.

References

-

FooDB. Showing Compound Indoleacrylic acid (FDB112378).[Link]

-

PubChem, National Institutes of Health. 3-Indoleacrylic acid.[Link]

-

Organic Syntheses. Indole-3-acetic Acid.[Link]

-

Parvin, T. et al. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]

-

ChemBK. Indole-3-acrylic acid.[Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. trans-Indole-3-acrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Showing Compound Indoleacrylic acid (FDB112378) - FooDB [foodb.ca]

Troubleshooting & Optimization

Improving yield in alpha-Methyl-1H-indole-3-acrylic acid synthesis

Technical Support Center: -Methyl-1H-indole-3-acrylic Acid Synthesis

Topic: Improving Yield & Troubleshooting Synthesis Protocols Ticket ID: IND-3-ACR-ALPHA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Challenge

Synthesizing

Common Failure Modes:

-

N-Acylation: Under Perkin conditions (anhydrides), the indole nitrogen competes as a nucleophile, leading to N-acylated byproducts.

-

Oligomerization: Indoles are acid-sensitive; prolonged heating in acidic media leads to "tarry" polymers (di-indolyl methanes).

-

Isomerization: Difficulty controlling the E/Z geometry of the trisubstituted alkene.

This guide details three validated protocols, ranked by yield potential and operational complexity.

Decision Matrix: Selecting the Right Route

Before starting, select the protocol that matches your available equipment and tolerance for side-products.

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and starting material protection status.

Protocol A: Horner-Wadsworth-Emmons (HWE) – Recommended

Best for: High yield (>85%), E-selectivity, and avoiding harsh heating. Mechanism: Reaction of Indole-3-carboxaldehyde with triethyl 2-phosphonopropionate.

Optimization Strategy

The standard Wittig reaction using phosphonium salts often suffers from low yields due to the basicity of the ylide deprotonating the indole N-H. The HWE modification uses a phosphonate ester, which allows for milder bases and better stereocontrol.

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Step 1 (Deprotonation): Cool THF solution of phosphonate to 0°C. Add base dropwise. Stir for 20 min to generate the anion.

-

Step 2 (Addition): Add Indole-3-carboxaldehyde (dissolved in minimal THF) slowly.

-

Step 3 (Reflux): Allow to warm to RT, then reflux for 4–6 hours. Crucial: Monitor by TLC.[1] If the aldehyde remains, add more base/phosphonate.

-

Step 4 (Hydrolysis): The product is the ester. Saponify using LiOH in THF/Water (1:1) at RT overnight to obtain the free acid.

-

-

Troubleshooting HWE

| Issue | Diagnosis | Corrective Action |

| Low Conversion | Indole N-H interference. | Use 2.2 equivalents of base . The first eq deprotonates the indole nitrogen; the second generates the ylide. |

| Z-Isomer Dominance | Kinetic control. | Switch solvent to DME (Dimethoxyethane) and run at higher temperature to favor thermodynamic E-isomer. |

| Sticky Residue | Phosphonate byproducts. | Use aqueous workup with saturated NH₄Cl to break up aluminum/lithium salts before extraction. |

Protocol B: The Modified Perkin Reaction – Classic

Best for: Large scale, cheap reagents. Mechanism: Condensation of Indole-3-carboxaldehyde with Propionic Anhydride.

The "Yield Killer": N-Acylation

In a standard Perkin reaction (heating with propionic anhydride/sodium propionate), the secondary amine of the indole will react with the anhydride to form N-propionyl-indole-3-acrylic acid . If you do not account for this, your yield of the "free" indole will be 0%.

Optimized Protocol (One-Pot Hydrolysis)

-

Reagents:

-

Procedure:

-

Step 1 (Condensation): Mix reagents and heat to 140°C for 12 hours. The mixture will turn dark brown.

-

Step 2 (Workup/Hydrolysis): Pour the hot reaction mixture into ice water. A precipitate will form (this is the mixed anhydride/N-acylated product).

-

Step 3 (Cleavage): Collect the solid. Resuspend in 10% NaOH solution and heat to 60°C for 2 hours. This cleaves the N-propionyl group and the anhydride/ester linkage.

-

Step 4 (Isolation): Acidify carefully with HCl to pH 3. The target

-methyl-1H-indole-3-acrylic acid will precipitate as a yellow/orange solid.

-

Troubleshooting Perkin

| Issue | Diagnosis | Corrective Action |

| Black Tar Formation | Polymerization of indole. | Reduce temp to 120°C and extend time. Add 0.1 eq of Hydroquinone as a radical inhibitor. |

| Product is an Oil | Mixed anhydrides present. | The NaOH hydrolysis step (Step 3) was insufficient. Increase time or NaOH concentration. |

| Low Yield | Decarboxylation. | If temp >160°C, the acrylic acid can decarboxylate to the alkene. Keep temp strictly controlled. |

Protocol C: Microwave-Assisted Knoevenagel

Best for: Rapid screening, Green Chemistry.

Using microwave irradiation can suppress the formation of tars by reducing reaction time from hours to minutes.

-

Reagents: Indole-3-carboxaldehyde + Methylmalonic acid (1.2 eq) + Piperidine (Cat.) + Pyridine (Solvent).[3][4]

-

Conditions: Microwave at 140°C for 10 minutes.

-

Note: Methylmalonic acid is used here; it undergoes condensation followed by in situ decarboxylation to yield the

-methyl acrylic acid. -

Yield Advantage: Often improves yield by 15-20% over thermal heating due to less degradation.

Analytical Validation (Self-Check)

Verify your product identity immediately using these markers. If these are absent, check the "Troubleshooting" sections above.

-

1H NMR (DMSO-d6):

-

Olefinic Proton: Look for a singlet (or fine doublet) around δ 7.8 – 8.0 ppm . (Distinct from the doublet seen in non-methylated analogs).[3]

- -Methyl Group: Distinct doublet/singlet around δ 2.1 – 2.3 ppm .

-

Indole N-H: Broad singlet >11.5 ppm. (If missing, you have N-acylated).

-

References

-

Perkin Reaction: Definition & Mechanism. Study.com. Retrieved from [Link]

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from [Link]

-

Wittig Reaction Protocol and Mechanism. Organic Chemistry Portal. Retrieved from [Link]

-

Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry. Retrieved from [Link]

Solving solubility issues of alpha-Methyl-1H-indole-3-acrylic acid in water

Technical Support Center: Solubilization Guide for -Methyl-1H-indole-3-acrylic acid

Executive Summary: The Chemical Reality

-Methyl-1H-indole-3-acrylic acid1While the terminal carboxylic acid suggests water solubility, the molecule’s logP (partition coefficient) is high enough that the cohesive forces of the crystal lattice often overcome the solvation energy provided by water at neutral pH.

This guide provides three validated workflows to solubilize this compound without compromising biological data integrity.

Section 1: Critical Physicochemical Data

Before attempting solubilization, verify your experimental constraints against these properties.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Character | Hydrophobic Weak Acid | Soluble at High pH; Insoluble at Low pH.[1] |

| pKa (Carboxylic Acid) | ~4.6 – 4.8 (Predicted) | Requires pH > 6.8 for partial ionization; pH > 7.5 for full solubility.[1] |

| Indole Moiety | Aromatic, Planar | Prone to |

| Alpha-Methyl Group | Steric Lipophile | Increases hydrophobicity vs. standard IAA; reduces solubility in pure water.[1] |

| Stability | Light/Oxidation Sensitive | Critical: Indoles oxidize to colored quinones. Keep solutions dark/amber. |

Section 2: Troubleshooting & Protocols (Q&A Format)

Q1: "I need to dissolve this for a cell culture assay (in vitro). Direct addition to media causes precipitation. What is the standard protocol?"

Diagnosis: Direct addition to media (pH 7.2–7.4) often fails because the dissolution rate is too slow compared to the aggregation rate. The compound crashes out before it can ionize. You need a "Cosolvent Spike" approach.

The Protocol (DMSO Stock Method):

-

Preparation of Stock Solution (1000x):

-

Weigh the solid

-Methyl-1H-indole-3-acrylic acid.[1] -

Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .

-

Note: If dissolution is slow, sonicate for 30 seconds at 30°C. Do not overheat (indoles degrade).

-

-

Sterilization:

-

Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (they bind indoles).[1]

-

-

The "Spike" Step:

-

Prepare your cell culture media (pre-warmed to 37°C).

-

While vortexing the media gently, add the DMSO stock dropwise.

-

Target: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.

-

Example: Add 1 µL of 50 mM stock to 1 mL media = 50 µM final drug concentration.

-

Validation Check:

-

Inspect the media against a light source. If you see "smoke" (precipitate) or Schlieren lines that do not disappear, the concentration is above the solubility limit. Reduce to 25 mM stock.

Q2: "I cannot use DMSO/Organic solvents because they interfere with my enzyme assay. How do I get it into aqueous buffer?"

Diagnosis: You must exploit the carboxylic acid (pKa ~4.7) to create a water-soluble salt.[1] This is the "pH Switch" method.

The Protocol (Alkali Salt Formation):

-

Calculate Molar Equivalents:

-

You need a 1:1 molar ratio of Base to Acid to deprotonate the carboxylic acid.

-

-

Dissolution:

-

Dissolve the solid in a minimal volume of 0.1 M NaOH or 0.1 M KOH .

-

Visual Cue: The powder should dissolve rapidly to form a clear solution (Indole-acrylate anion).[1]

-

-

Dilution & Adjustment:

-

Slowly dilute this salt solution with your assay buffer (e.g., PBS or Tris).

-

Critical Warning: If your buffer is acidic (pH < 6.0), the compound will protonate and crash out immediately. Ensure buffer pH is ≥ 7.5.

-

-

Back-Titration (Optional):

-

If the pH is too high, carefully lower it with dilute HCl, but do not cross pH 7.0 .

-

Q3: "I am dosing mice (in vivo). DMSO is toxic, and high pH causes tissue necrosis. How do I formulate a high dose?"

Diagnosis: For high concentrations (e.g., 10–50 mg/kg) at neutral pH, you need an encapsulation carrier to hide the hydrophobic indole ring.

The Protocol (Cyclodextrin Complexation):

-

Carrier Preparation:

-

Prepare a 20% (w/v) HP-

-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.[1]

-

-

Complexation:

-

Add the

-Methyl-1H-indole-3-acrylic acid solid to the cyclodextrin solution.[1] -

Agitation: Shake or vortex vigorously for 2–4 hours at room temperature. The hydrophobic indole will enter the cyclodextrin cavity.

-

-

Clarification:

-

If particulates remain, filter through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.[1]

-

Why this works: The CD cavity protects the hydrophobic core, while the outer hydroxyls interact with water.

-

Section 3: Visualizing the Logic

Diagram 1: Solubility Decision Matrix

Use this flowchart to select the correct protocol based on your application.

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints (toxicity, concentration, and pH).

Diagram 2: Mechanistic Solubility Switch

Understanding the protonation state is key to avoiding precipitation.

Caption: The pH-dependent solubility equilibrium.[1] At physiological pH (7.4), the molecule is ionized, but hydrophobic stacking (micelle formation) can still occur at high concentrations.[1]

Section 4: Frequently Asked Questions (FAQ)

Q: I see a yellow tint in my solution after 24 hours. Is it still good? A: Proceed with caution. Indole derivatives are susceptible to photo-oxidation, often turning yellow/brown upon forming quinone byproducts [1].[1] This indicates degradation. Always prepare fresh stocks or store aliquots at -80°C protected from light.

Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative if your cells are sensitive to DMSO. However, Ethanol evaporates faster (changing concentrations) and typically has a lower solubility capacity for this specific molecule compared to DMSO [2].

Q: My buffer contains Mg2+ or Ca2+. Will this affect solubility? A: Potentially. Divalent cations can bridge carboxylate groups, causing the "salt" form to precipitate (similar to soap scum). If using Protocol B (Alkali Salt), ensure your buffer does not contain high levels of Calcium/Magnesium, or add a chelator like EDTA if the assay permits [3].

References

- Establishes the baseline solubility of indole-acrylic acids in DMSO/Ethanol and light sensitivity.

- Provides comparative solubility data for methyl-substituted acrylic acid deriv

-

-

Details the pKa (~4.5–5.0) and hydrogen-bonding sites critical for pH-dependent solubilization.[1]

-

-

National Institutes of Health (NIH). (n.d.). alpha-Methylcinnamic aldehyde - PubChem.[1][2] Retrieved from [Link][1]

- Supports the structural hydrophobicity data of alpha-methyl substituted cinnamic/acrylic frameworks.

Preventing polymerization of alpha-Methyl-1H-indole-3-acrylic acid

Technical Support Center: Stabilizing -Methyl-1H-indole-3-acrylic Acid

Status: Online Ticket ID: IND-ACR-001 Subject: Prevention of Polymerization & Degradation

Welcome to the Technical Support Center. This guide addresses the stability challenges of

The following modules address specific failure modes reported by researchers.

Module 1: Storage & Inhibitors (The "Oxygen Paradox")

User Question: “I stored my sample in a nitrogen-filled glovebox to prevent oxidation, but it polymerized into an insoluble solid. Why did this happen?”

Technical Diagnosis: You likely experienced MEHQ failure due to anoxia . Most commercial acrylate derivatives are stabilized with MEHQ (Hydroquinone monomethyl ether) .[1] A critical and often overlooked mechanism is that MEHQ is not a radical scavenger on its own; it requires dissolved oxygen to function.

-

The Mechanism: MEHQ reacts with peroxy radicals (ROO[2][3]•), which are formed only when carbon radicals (R•) react with Oxygen.[3]

-

The Failure Mode: In a nitrogen atmosphere (glovebox), no ROO• forms. The carbon radicals (R•) accumulate unchecked and initiate chain polymerization.

Corrective Protocol:

-

Aerobic Storage: Store the solid or solution under air (not inert gas) if MEHQ is the inhibitor.

-